REACTION_CXSMILES
|
[C:1]([C:4]1[C:5](=[O:12])[O:6][C:7]([CH3:11])=[CH:8][C:9]=1[OH:10])(=[O:3])[CH3:2].[CH3:13][O:14][C:15]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:16]=1[CH:17]=O.C(O)C.N1CCCCC1>C(Cl)Cl.C(OCC)(=O)C.CC(C)=O.CCCCCC.C(OCC)(=O)C>[CH3:13][O:14][C:15]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:16]=1[CH:17]=[CH:2][C:1]([C:4]1[C:5](=[O:12])[O:6][C:7]([CH3:11])=[CH:8][C:9]=1[OH:10])=[O:3] |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(OC(=CC1O)C)=O
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
methylene chloride ethyl acetate acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.C(C)(=O)OCC.CC(=O)C
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to between 80 and 85 ° C
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC)C=CC(=O)C=1C(OC(=CC1O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |